Regiochemical Differentiation: 3-Carboxamide vs. 4-Carboxylic Acid Scaffold in 8-Trifluoromethylquinoline P-Selectin Inhibitors
The target compound is a 4-hydroxyquinoline-3-carboxamide, a scaffold chemically distinct from the 3-hydroxyquinoline-4-carboxylic acid series represented by the clinical P-selectin inhibitor PSI-421. PSI-421 (2-[1-(4-chlorophenyl)cyclopropyl]-3-hydroxy-8-(trifluoromethyl)quinoline-4-carboxylic acid) was developed from the quinoline salicylic acid class and demonstrated marked improvement in aqueous solubility (from <1 µg/mL for PSI-697 to 72 µg/mL at pH 6.5 for PSI-421) and oral bioavailability (F = 47% in rat) through C-2 cyclopropyl substitution, while retaining P-selectin inhibitory activity in a cell-free SLe-x binding assay [1]. Although the target compound has been annotated by vendors as a potential P-selectin inhibitor , no direct quantitative P-selectin inhibition data (IC50, Ki) are publicly available for this specific chemotype. The 3-carboxamide vs. 4-carboxylic acid regiochemistry represents a fundamental scaffold divergence that precludes direct extrapolation of PSI-421 activity data to the target compound [2].
| Evidence Dimension | Scaffold class and P-selectin inhibition potential |
|---|---|
| Target Compound Data | 4-Hydroxyquinoline-3-carboxamide scaffold with 8-CF3 and 4-ethoxyphenyl amide; P-selectin inhibition annotated by vendor but no quantitative IC50/Ki publicly available |
| Comparator Or Baseline | PSI-421: 3-hydroxyquinoline-4-carboxylic acid scaffold with 8-CF3; Ki data for P-selectin available; aqueous solubility 72 µg/mL (pH 6.5); oral F = 47% in rat |
| Quantified Difference | Scaffold class difference (3-carboxamide vs. 4-carboxylic acid) precludes direct activity comparison; no quantitative data for target compound |
| Conditions | PSI-421 data from cell-free P-selectin binding assay and rat pharmacokinetic studies |
Why This Matters
Users seeking a 3-carboxamide P-selectin inhibitor probe with a distinct binding mode from the 4-carboxylic acid clinical series require a compound with the 3-carboxamide regiochemistry; the target compound fulfills this scaffold criterion, though confirmatory assay data are needed.
- [1] Huang A, Moretto A, Janz K, et al. Discovery of 2-[1-(4-Chlorophenyl)cyclopropyl]-3-hydroxy-8-(trifluoromethyl)quinoline-4-carboxylic Acid (PSI-421), a P-Selectin Inhibitor with Improved Pharmacokinetic Properties and Oral Efficacy in Models of Vascular Injury. J Med Chem. 2010;53(16):6003-6017. doi:10.1021/jm1003307 View Source
- [2] Camphausen RT, Nickerson-Nutter C, Tsao DHH, et al. Synthesis and Biological Evaluation of Quinoline Salicylic Acids As P-Selectin Antagonists. J Med Chem. 2006;50:21-39. High-throughput screening identified quinoline salicylic acids as P-selectin antagonists with potency superior to sLeˣ. View Source
